molecular formula C8H17NaO2P+ B15344444 Phosphinic acid, octyl-, monosodium salt CAS No. 79252-46-3

Phosphinic acid, octyl-, monosodium salt

Cat. No.: B15344444
CAS No.: 79252-46-3
M. Wt: 199.18 g/mol
InChI Key: JLTLQSOQAYDKTM-UHFFFAOYSA-N
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Description

Phosphinic acid, octyl-, monosodium salt is an organophosphorus compound with the chemical formula C8H17O2PNa. It is a derivative of phosphinic acid where an octyl group is attached to the phosphorus atom, and it is neutralized with a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, octyl-, monosodium salt can be synthesized through several methods. One common approach involves the reaction of octylphosphonic acid with a sodium base, such as sodium hydroxide, to form the monosodium salt. The reaction typically occurs under mild conditions, with the octylphosphonic acid dissolved in a suitable solvent like water or ethanol, and the sodium hydroxide added slowly to the solution .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, octyl-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphinic acid, octyl-, monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphinic acid, octyl-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may also interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Phosphinic acid, octyl-, monosodium salt can be compared with other similar compounds, such as:

This compound is unique due to its specific octyl group, which imparts distinct hydrophobic properties and influences its reactivity and applications .

Properties

CAS No.

79252-46-3

Molecular Formula

C8H17NaO2P+

Molecular Weight

199.18 g/mol

IUPAC Name

sodium;octyl-oxido-oxophosphanium

InChI

InChI=1S/C8H17O2P.Na/c1-2-3-4-5-6-7-8-11(9)10;/h2-8H2,1H3;/q;+1

InChI Key

JLTLQSOQAYDKTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[P+](=O)[O-].[Na+]

Origin of Product

United States

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